N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
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Scientific Research Applications
Virtual Screening and Pharmacokinetic Characterization
Virtual screening targeting the urokinase receptor (uPAR) identified compounds that blocked angiogenesis and inhibited cell growth, indicating potential applications in cancer therapy. One compound exhibited suitable pharmacokinetic properties and a significant reduction in tumor volumes in NOD-SCID mice, suggesting a promising starting point for next-generation compounds (F. Wang et al., 2011).
Molecular Interaction Studies
Molecular interaction studies with the CB1 cannabinoid receptor revealed insights into the steric and electrostatic binding interactions of antagonists, contributing to the understanding of receptor-ligand interactions and drug design (J. Shim et al., 2002).
Evaluation as Antipsychotic Agents
Heterocyclic analogues were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, showing potential as antipsychotic agents. The study highlighted the synthesis and evaluation of compounds with promising in vivo activities (M. H. Norman et al., 1996).
Antiarrhythmic Agents Synthesis
The synthesis of N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides demonstrated significant activity against aconitine-induced arrhythmia, indicating their potential as antiarrhythmic agents (O. Hankovszky et al., 1986).
Anti-Fatigue Effects of Benzamide Derivatives
Benzamide derivatives demonstrated anti-fatigue effects in weight-loaded forced swimming mice, extending swimming endurance capacity. This suggests potential applications in developing treatments for fatigue-related conditions (Xianglong Wu et al., 2014).
Mechanism of Action
Target of Action
The primary targets of N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes .
Mode of Action
This compound: interacts with its targets, the ATP-binding cassette transporters, by modulating their activity . This modulation can result in changes to the transport of molecules across cellular membranes, affecting cellular functions .
Biochemical Pathways
The modulation of ATP-binding cassette transporters by This compound affects various biochemical pathways. For instance, it can influence the transport of cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is involved in the regulation of epithelial fluid transport .
Result of Action
The molecular and cellular effects of This compound ’s action include causing cell cycle arrest at the S phase and inducing apoptosis in certain cancer cells .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-16-2-1-7-20(16)13-5-8-19(9-6-13)17(22)18-12-3-4-14-15(10-12)24-11-23-14/h3-4,10,13H,1-2,5-9,11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVQNJCNBLRCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.